1-(difluoromethyl)-3-ethynyl-1H-pyrazole
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Overview
Description
1-(Difluoromethyl)-3-ethynyl-1H-pyrazole is a heterocyclic compound characterized by the presence of a pyrazole ring substituted with a difluoromethyl group and an ethynyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(difluoromethyl)-3-ethynyl-1H-pyrazole typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the Difluoromethyl Group: The difluoromethyl group can be introduced using difluoromethylating agents such as difluoromethyl iodide or through the use of difluorocarbene precursors.
Ethynylation: The ethynyl group can be introduced via Sonogashira coupling, which involves the reaction of a terminal alkyne with an aryl or vinyl halide in the presence of a palladium catalyst and a copper co-catalyst.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and the use of automated reactors can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(Difluoromethyl)-3-ethynyl-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially modifying the difluoromethyl or ethynyl groups.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring, especially at positions activated by electron-withdrawing groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while reduction could produce pyrazole derivatives with modified alkyl groups.
Scientific Research Applications
1-(Difluoromethyl)-3-ethynyl-1H-pyrazole has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals.
Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the difluoromethyl group, which can mimic the hydrogen bond donor properties of a hydroxyl group.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers with unique electronic properties.
Mechanism of Action
The mechanism of action of 1-(difluoromethyl)-3-ethynyl-1H-pyrazole involves its interaction with molecular targets such as enzymes or receptors. The difluoromethyl group can enhance binding affinity through hydrogen bonding and hydrophobic interactions, while the ethynyl group can participate in π-π stacking interactions. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.
Comparison with Similar Compounds
1-(Trifluoromethyl)-3-ethynyl-1H-pyrazole: Similar structure but with a trifluoromethyl group, which can influence its reactivity and biological activity.
1-(Difluoromethyl)-3-phenyl-1H-pyrazole: Contains a phenyl group instead of an ethynyl group, affecting its chemical properties and applications.
Uniqueness: 1-(Difluoromethyl)-3-ethynyl-1H-pyrazole is unique due to the combination of the difluoromethyl and ethynyl groups, which confer distinct electronic and steric properties. This combination can enhance its reactivity and binding affinity in various chemical and biological contexts, making it a valuable compound for research and development.
Properties
CAS No. |
2648956-46-9 |
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Molecular Formula |
C6H4F2N2 |
Molecular Weight |
142.1 |
Purity |
95 |
Origin of Product |
United States |
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